METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE
Overview
Description
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps:
Bromination: The addition of a bromine atom to the pyrazole ring.
Acylation: The attachment of an acetamido group to the benzoate moiety.
Esterification: The formation of the methyl ester group.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and acetamido groups may also play roles in binding to proteins or enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Another benzoate derivative with different substituents.
1-Bromo-4-nitrobenzene: A simpler aromatic compound with bromine and nitro groups.
Uniqueness
METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O5/c1-8-12(15)13(19(22)23)17-18(8)7-11(20)16-10-6-4-3-5-9(10)14(21)24-2/h3-6H,7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRUVVXSIPGKBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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